Gst-HG131 Phase IIa HBsAg Reduction vs. Placebo in Chronic Hepatitis B Patients
In a randomized, double-blind, placebo-controlled Phase IIa trial, GST-HG131 (30 mg BID for 12 weeks) reduced HBsAg levels by a mean of 87.12% from baseline, with the maximum reduction reaching 97.71% [1]. This contrasts sharply with standard nucleos(t)ide analogs (e.g., entecavir, tenofovir) which achieve minimal HBsAg reduction (<0.5 log10 IU/mL) even after years of treatment [2]. The rapid kinetics observed with GST-HG131, including a 0.8 log10 IU/mL reduction within 7 days in the fastest responders, demonstrate a class-distinctive pharmacodynamic effect unattainable with reverse transcriptase inhibitors [3].
| Evidence Dimension | HBsAg reduction in chronic hepatitis B patients |
|---|---|
| Target Compound Data | Mean reduction 87.12%; maximum reduction 97.71%; fastest 7-day reduction 0.8 log10 IU/mL |
| Comparator Or Baseline | Placebo (standard-of-care nucleos(t)ide analogs yield minimal HBsAg reduction <0.5 log10) |
| Quantified Difference | 87.12% mean HBsAg reduction vs. negligible reduction with nucleos(t)ide analogs |
| Conditions | Phase IIa trial: 30 mg BID for 12 weeks in CHB patients on stable NA therapy (NCT06263959) |
Why This Matters
This clinically validated HBsAg reduction magnitude is unachievable with standard-of-care HBV therapies, making GST-HG131 the only oral small molecule with Phase II evidence of profound antigen suppression.
- [1] Fujian Cosunter Pharmaceutical Co., Ltd. Announcement on GST-HG131 Granted Breakthrough Therapy Designation by NMPA. Shanghai Securities News. 2025-07-11. View Source
- [2] Terrault NA, et al. Update on prevention, diagnosis, and treatment of chronic hepatitis B: AASLD 2018 hepatitis B guidance. Hepatology. 2018;67(4):1560-1599. View Source
- [3] ClinicalTrials.gov. A Phase IIa Study to Evaluate Safety and Efficacy of GST-HG131 in Chronic Hepatitis B Patients. NCT06263959. View Source
